molecular formula C7H2Cl2N2O2S B3299118 2,4-Dichloro-6-nitrobenzothiazole CAS No. 898748-57-7

2,4-Dichloro-6-nitrobenzothiazole

Cat. No.: B3299118
CAS No.: 898748-57-7
M. Wt: 249.07 g/mol
InChI Key: OORXGIZVASUBRI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitrobenzothiazole is a chemical compound with the molecular formula C7H2Cl2N2O2S . It is a derivative of benzothiazole, which is an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been a subject of interest due to their biological activity. The synthesis often involves multistep processes as well as one-pot reactions . For instance, one example of a green multicomponent synthesis involves a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings . This structure is further substituted with two chlorine atoms and a nitro group .


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, the synthesis of benzothiazole derivatives often involves reactions such as the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization .

Mechanism of Action

While the specific mechanism of action for 2,4-Dichloro-6-nitrobenzothiazole is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide spectrum of biological activity. They have shown antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Safety and Hazards

The safety data sheet for similar compounds indicates that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole derivatives, including 2,4-Dichloro-6-nitrobenzothiazole, continue to be a focus of research due to their biological activity and potential applications in medicinal chemistry and pharmacology . Future research may focus on developing new synthesis methods, studying their reactivity, and exploring their potential as bioactive compounds .

Properties

IUPAC Name

2,4-dichloro-6-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2S/c8-4-1-3(11(12)13)2-5-6(4)10-7(9)14-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORXGIZVASUBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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